molecular formula C9H15NO B12866787 2-(tert-butyl)-3-methoxy-1H-pyrrole

2-(tert-butyl)-3-methoxy-1H-pyrrole

Cat. No.: B12866787
M. Wt: 153.22 g/mol
InChI Key: YJBHYJQJXZVIEA-UHFFFAOYSA-N
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Description

2-(tert-butyl)-3-methoxy-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The tert-butyl and methoxy groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-3-methoxy-1H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted ketone with a methoxy-substituted amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-3-methoxy-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles .

Scientific Research Applications

2-(tert-butyl)-3-methoxy-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-3-methoxy-1H-pyrrole involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence the compound’s binding affinity and reactivity. The pyrrole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butyl)-4-methoxy-1H-pyrrole
  • 2-(tert-butyl)-3-ethoxy-1H-pyrrole
  • 2-(tert-butyl)-3-methoxy-1H-indole

Uniqueness

2-(tert-butyl)-3-methoxy-1H-pyrrole is unique due to the specific positioning of the tert-butyl and methoxy groups on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-tert-butyl-3-methoxy-1H-pyrrole

InChI

InChI=1S/C9H15NO/c1-9(2,3)8-7(11-4)5-6-10-8/h5-6,10H,1-4H3

InChI Key

YJBHYJQJXZVIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CN1)OC

Origin of Product

United States

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